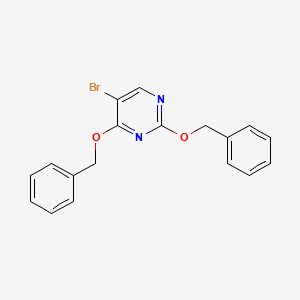

2,4-Bis(benzyloxy)-5-bromopyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The pyrimidine nucleus is a fundamental component of life, forming the basic structure for nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. numberanalytics.com Beyond its biological role, the pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of therapeutic agents. mdpi.combohrium.com Its versatility and synthetic accessibility have led to the development of drugs with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications. mdpi.commdpi.com

Medicinal chemists are particularly drawn to pyrimidine derivatives for their ability to interact with various biological targets. mdpi.com The pyrimidine ring system is a bioisostere for phenyl and other aromatic systems, often leading to improved medicinal chemistry properties. mdpi.com Numerous approved drugs incorporate the pyrimidine core, highlighting its established significance in drug development. mdpi.com The continuous exploration of novel synthetic routes to create diverse pyrimidine-based compounds remains a major focus in the search for new and more effective treatments for a range of diseases. ingentaconnect.comresearchgate.net

Role of Halogenated Pyrimidines as Key Intermediates in Heterocyclic Synthesis

Halogenated heterocyclic compounds are frequently found in natural products and pharmaceuticals and serve as exceptionally useful intermediates in organic synthesis. nih.gov Halogenated pyrimidines, in particular, are valuable building blocks for constructing more complex functionalized molecules. The presence of a halogen atom, such as bromine or chlorine, on the pyrimidine ring provides a reactive site for various cross-coupling reactions.

Reactions like the Suzuki coupling are commonly employed with halogenated pyrimidines to form new carbon-carbon bonds, allowing for the introduction of aryl or other substituents. acs.org The electron-deficient nature of the pyrimidine ring makes it highly reactive in such coupling reactions compared to analogous benzene (B151609) compounds. acs.org This reactivity allows chemists to strategically modify the pyrimidine core, building molecular complexity and synthesizing targeted derivatives for pharmaceutical and material science applications. nih.gov The synthesis of these halogenated intermediates is a critical first step in many multi-step synthetic pathways. nih.gov

Overview of 2,4-Bis(benzyloxy)-5-bromopyrimidine as a Pivotal Research Compound

This compound is a specific halogenated pyrimidine that has garnered significant attention as a key intermediate. chemimpex.com Its structure features a bromine atom at the 5-position and two benzyloxy groups at the 2- and 4-positions of the pyrimidine ring. This unique combination of functional groups makes it a stable and versatile reagent for creating novel, biologically active molecules. chemimpex.comchemimpex.com

This compound is widely utilized as a starting material in the synthesis of potential antiviral and anticancer agents. chemimpex.com The benzyloxy groups can be selectively removed, and the bromine atom provides a handle for introducing various substituents through cross-coupling chemistry. Its utility extends to biochemical research for studying enzyme interactions and in the development of advanced materials. chemimpex.com The stability and compatibility of this compound with various reaction conditions make it an essential tool for chemists in both academic and industrial research settings. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H15BrN2O2 | nih.gov |

| Molecular Weight | 371.23 g/mol | chemimpex.comnih.gov |

| CAS Number | 41244-53-5 | chemimpex.comnih.gov |

| Appearance | Off-white solid | chemimpex.comchemimpex.com |

| IUPAC Name | 5-bromo-2,4-bis(phenylmethoxy)pyrimidine | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPWETJGPVPWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292396 | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41244-53-5 | |

| Record name | 41244-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Bis Benzyloxy 5 Bromopyrimidine and Its Derivatives

Direct Synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine

The direct synthesis of this compound typically originates from readily available pyrimidine (B1678525) precursors. The key transformation involves the introduction of two benzyloxy groups onto the pyrimidine ring, a process known as benzylation, followed by bromination at the C5-position.

Reaction Pathways from Pyrimidine Precursors

The most common synthetic route commences with a pyrimidine derivative such as 2,4-dihydroxypyrimidine (uracil) or its 5-bromo analogue, 5-bromouracil (B15302). The synthesis strategy generally involves two main steps: the protection of the hydroxyl groups as benzyl (B1604629) ethers and, if starting from uracil (B121893), the subsequent bromination of the pyrimidine ring.

A plausible and efficient pathway starts with 5-bromouracil. This precursor already contains the essential bromine atom at the desired C5-position. The subsequent step is the double benzylation of the two hydroxyl groups. This is typically achieved by treating 5-bromouracil with a benzylating agent, such as benzyl bromide, in the presence of a suitable base. The base is crucial for deprotonating the hydroxyl groups, thereby activating them for nucleophilic attack on the benzyl bromide.

Alternatively, the synthesis can begin with uracil. In this case, the first step is bromination to introduce the bromine atom at the C5-position, yielding 5-bromouracil. Following this, the benzylation of the hydroxyl groups is carried out as described above.

Optimization of Reaction Conditions for High Yields and Purity

Achieving high yields and purity in the synthesis of this compound is contingent upon the careful optimization of several reaction parameters. These include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

For the benzylation of 5-bromouracil, a variety of bases can be employed, with common choices including inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases such as triethylamine (B128534) (Et₃N). The selection of the base can significantly influence the reaction rate and the formation of byproducts.

The solvent system also plays a pivotal role. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are often favored as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction.

The reaction temperature is another critical factor that requires careful control. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired side products. Therefore, the temperature is typically optimized to strike a balance between a reasonable reaction rate and high product purity.

The stoichiometric ratio of the reactants, particularly the benzylating agent and the base relative to the pyrimidine precursor, is also fine-tuned to ensure complete conversion of the starting material while minimizing the excess of costly reagents.

Through systematic optimization of these conditions, it is possible to achieve high yields and purity of the desired this compound, making this valuable intermediate readily accessible for further chemical transformations.

Functionalization and Derivatization Strategies

The bromine atom at the C5-position of this compound serves as a versatile handle for a variety of functionalization and derivatization reactions. Among the most powerful and widely used methods are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the modification of heteroaromatic compounds like this compound. These reactions typically involve a palladium catalyst, a ligand, a base, and a suitable coupling partner. The choice of these components can be tailored to achieve the desired transformation with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl groups at the C5-position.

The general reaction involves the coupling of this compound with an aryl or heteroaryl boronic acid or a boronic acid ester. The reaction is catalyzed by a palladium complex, often formed in situ from a palladium precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a phosphine (B1218219) ligand. A base, typically an inorganic carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the organoboron species.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. For instance, the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids has been successfully carried out using PdCl₂(PPh₃)₂ as the catalyst and an aqueous solution of Na₂CO₃ as the base in water at 80°C. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Good |

| 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Good |

Note: The yields are generalized from reactions with similar substrates and may vary for this compound.

The Sonogashira coupling is another indispensable palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the pyrimidine ring of this compound.

The Sonogashira coupling typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, often copper(I) iodide (CuI). An amine base, such as diethylamine (B46881) or triethylamine, is used as both the base and, in some cases, the solvent.

The reaction has been successfully applied to 2-benzyloxy-5-bromopyrimidines, which are structurally similar to the title compound. The coupling with various aryl and aliphatic alkynes in the presence of a catalytic amount of PdCl₂(PPh₃)₂ and CuI in tetrahydrofuran (B95107) (THF) at 60°C has been reported to afford the corresponding 5-alkynylpyrimidines in good to excellent yields, ranging from 85% to 94%. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

| Terminal Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Diethylamine | THF | 85-94 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Diethylamine | THF | 85-94 |

| Ethynylbenzene | PdCl₂(PPh₃)₂ | CuI | Diethylamine | THF | 85-94 |

Note: The yields are based on reactions with structurally similar 2-benzyloxy-5-bromopyrimidines and serve as an estimation for the reactivity of this compound.

Other Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination, Negishi Coupling)

While Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings are well-established methods for the functionalization of this compound, other modern cross-coupling reactions further expand its synthetic utility.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. In the context of this compound, it allows for the direct introduction of a wide range of primary and secondary amines at the C5-position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the scope of compatible amines. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This methodology offers a complementary approach to other cross-coupling reactions and is particularly useful for the introduction of alkyl, aryl, and vinyl groups. The preparation of the requisite organozinc species from the corresponding organohalide is a key step in this process.

| Cross-Coupling Reaction | Catalyst/Reagents | Moiety Introduced | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | Amino groups | General Methodology |

| Negishi Coupling | Nickel or Palladium catalyst, Organozinc reagent | Alkyl, Aryl, Vinyl groups | General Methodology |

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of electronegative oxygen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. While the bromine atom at the C5-position is the primary site for cross-coupling reactions, other positions on the pyrimidine ring can also undergo nucleophilic attack under specific conditions, particularly if activated by appropriate substituents. However, direct SNAr reactions on this compound itself are less common, as the benzyloxy groups are not typical leaving groups for this type of transformation. More frequently, SNAr reactions are performed on pyrimidine precursors that are later converted to derivatives of this compound.

Manipulation of Benzyloxy Protecting Groups

The benzyloxy groups in this compound serve as crucial protecting groups for the hydroxyl functionalities. Their removal or selective modification is a key step in the synthesis of many target molecules, such as nucleoside analogues.

Deprotection Strategies

The cleavage of benzyl ethers is a well-established transformation in organic synthesis. Several methods can be employed for the deprotection of this compound to yield 5-bromouracil.

Catalytic Hydrogenation: This is one of the most common and efficient methods for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction conditions are generally mild and result in high yields of the deprotected product.

Catalytic Transfer Hydrogenation: As an alternative to using hydrogen gas, catalytic transfer hydrogenation employs a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. This method is often preferred for its operational simplicity and safety.

Acidic Cleavage: Strong acids, such as HBr in acetic acid or boron tribromide (BBr3), can also be used to cleave benzyl ethers. However, these conditions are harsh and may not be compatible with other sensitive functional groups in the molecule.

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenation | H2, Pd/C | Mild conditions, high yield |

| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate, Pd/C | No H2 gas required, safe |

| Acidic Cleavage | HBr/AcOH or BBr3 | Harsh conditions, potential for side reactions |

Selective Modification of Benzyloxy Moieties

The presence of two benzyloxy groups at the C2 and C4 positions offers the potential for selective modification, leading to asymmetrically functionalized pyrimidine derivatives. Achieving selectivity can be challenging due to the similar reactivity of the two groups. However, under carefully controlled conditions, it is possible to achieve selective debenzylation or modification of one benzyloxy group over the other. This can be influenced by steric hindrance or by the electronic environment of the two positions. For example, partial debenzylation might be achieved by using a limited amount of the deprotecting agent or by employing a catalyst with specific steric properties. This selective manipulation is crucial for the synthesis of complex molecules where differential protection of the hydroxyl groups is required.

Introduction of Diverse Chemical Moieties onto the Pyrimidine Ring

The bromine atom at the C5-position of this compound is the primary gateway for the introduction of a wide variety of chemical moieties, significantly expanding the chemical space accessible from this versatile building block.

Suzuki-Miyaura Coupling: As previously mentioned, this reaction is widely used to introduce aryl and heteroaryl groups by coupling with the corresponding boronic acids or esters.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction enables the introduction of terminal alkynes, leading to the formation of 5-alkynylpyrimidines. These derivatives are important intermediates for the synthesis of various heterocyclic compounds and have applications in materials science and medicinal chemistry.

Stille Coupling: The Stille coupling utilizes organotin reagents to introduce a broad range of carbon-based fragments, including alkyl, vinyl, and aryl groups. A key advantage of this method is the stability and tolerance of organostannanes to various functional groups.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the C5-position by reacting this compound with alkenes in the presence of a palladium catalyst and a base.

The following table summarizes some of the key cross-coupling reactions for the functionalization of the C5-position:

| Coupling Reaction | Reagents | Moiety Introduced |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid, Pd catalyst, Base | Aryl, Heteroaryl |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl |

| Stille | Organostannane, Pd catalyst | Alkyl, Vinyl, Aryl |

| Heck | Alkene, Pd catalyst, Base | Alkenyl |

The diverse array of synthetic methodologies applicable to this compound underscores its importance as a versatile and valuable building block in modern organic synthesis. The ability to perform a wide range of transformations at the C5-position, coupled with the facile manipulation of the benzyloxy protecting groups, provides chemists with a powerful platform for the construction of complex and functionally diverse pyrimidine-based molecules.

Reactivity and Reaction Mechanisms of 2,4 Bis Benzyloxy 5 Bromopyrimidine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally renders it susceptible to nucleophilic attack and less reactive towards electrophiles compared to benzene (B151609). However, the substituents on the ring significantly modulate this reactivity.

In 2,4-bis(benzyloxy)-5-bromopyrimidine, the two benzyloxy groups at the C2 and C4 positions are electron-donating through resonance, which increases the electron density of the pyrimidine ring, thereby decreasing its susceptibility to nucleophilic attack and increasing its propensity for electrophilic substitution. The bromine atom at the C5 position is an electron-withdrawing group via induction, which slightly deactivates the ring towards electrophilic attack.

Computational studies on related pyrimidine systems have shown that the C5 position is generally the most reactive site for electrophilic attack in uracil (B121893) and thymine, which share the pyrimidine core. beilstein-journals.org For this compound, electrophilic substitution, if forced, would likely occur at the C6 position, which is activated by the adjacent benzyloxy groups and is the only available carbon atom not bearing a substituent.

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring of this compound is generally disfavored due to the electron-donating nature of the benzyloxy groups. SNAr reactions typically require strong electron-withdrawing groups to activate the ring. nih.govnih.gov However, under harsh conditions or with very strong nucleophiles, displacement of one of the benzyloxy groups could potentially occur.

Mechanistic Investigations of C-Br Bond Reactivity

The carbon-bromine bond at the C5 position is the most reactive site for many transformations of this compound, particularly in metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than C-H and C-C bonds, making it susceptible to cleavage and subsequent functionalization.

One of the primary methods for functionalizing the C5 position is through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the C-Br bond to a palladium(0) complex. nih.govlibretexts.org

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the catalytic cycle proceeds through three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. mdpi.com

Transmetalation: An organoboron reagent, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling follows a similar palladium cycle, but with a copper co-catalyst.

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition, transmetalation, and reductive elimination.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex. wikipedia.org

The reactivity of the C-Br bond can also be exploited in lithiation reactions. Treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), can lead to lithium-halogen exchange, forming the highly reactive 5-lithiated pyrimidine derivative. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C5 position. researchgate.netclockss.org

Influence of Benzyloxy Substituents on Reaction Pathways and Regioselectivity

The benzyloxy groups at the C2 and C4 positions exert a significant influence on the reactivity and regioselectivity of this compound through both electronic and steric effects.

Electronic Effects: As mentioned, the benzyloxy groups are electron-donating through resonance, which activates the pyrimidine ring towards electrophilic attack and deactivates it towards nucleophilic attack. This electronic influence also affects the reactivity of the C-Br bond. The increased electron density on the ring can facilitate the oxidative addition step in palladium-catalyzed reactions.

Steric Effects: The bulky nature of the benzyloxy groups can sterically hinder the approach of reagents to the adjacent positions on the pyrimidine ring. This steric hindrance can influence the regioselectivity of reactions. For instance, in reactions where multiple sites are potentially reactive, the benzyloxy groups can direct incoming reagents to less sterically crowded positions.

In the context of ortho-directed lithiation, while the alkoxy groups can direct metallation to the adjacent C5 position, the presence of the bromine atom at this position makes halogen-lithium exchange the more probable pathway. researchgate.netclockss.org

The regioselectivity of nucleophilic aromatic substitution on related 2,4-disubstituted pyrimidines is highly dependent on the nature of the substituents and the nucleophile. In many cases, substitution occurs preferentially at the C4 position. However, bulky ligands on a palladium catalyst have been shown to direct C-S cross-coupling to the C2 position of 2,4-dihalopyrimidines, highlighting the subtle interplay of steric and electronic factors. nih.govfigshare.com

Thermodynamic and Kinetic Considerations in Transformation Processes

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed the fastest (the kinetic product), which corresponds to the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for equilibrium to be established. In this case, the major product will be the most stable one (the thermodynamic product).

In the context of Suzuki-Miyaura reactions of sterically hindered substrates, it has been observed that the thermodynamically less stable atropisomer can be the major product, indicating that the reaction is under kinetic control. beilstein-journals.org The transition state leading to the kinetic product is lower in energy, likely due to favorable interactions such as metal-oxygen chelation in the transition state.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the thermodynamics and kinetics of reaction pathways by modeling the energies of reactants, products, intermediates, and transition states. Such studies on related systems can help predict the feasibility and selectivity of reactions involving this compound.

Below is a table summarizing the typical catalysts and conditions for common cross-coupling reactions involving aryl bromides, which are applicable to this compound.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, PCy₃, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine | THF, DMF | Room Temp - 100 |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 |

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides.

Applications in Medicinal Chemistry and Drug Discovery Research

Utilization as a Scaffold for Novel Therapeutic Agent Design

The unique structural features of 2,4-Bis(benzyloxy)-5-bromopyrimidine, particularly the presence of a reactive bromine atom at the C5 position, make it an ideal starting point for the synthesis of a diverse array of derivatives. This reactivity allows for the introduction of various functional groups and molecular fragments through cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This adaptability is a key reason for its use in the development of targeted therapies. nih.gov

Anticancer Research

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in oncology, and derivatives of this compound have been investigated for their potential as anticancer agents through various mechanisms of action.

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for cancer cell growth and survival. Consequently, inhibiting HSP90 is a promising strategy in cancer therapy. Research has led to the discovery of 2,4-bis(benzyloxy)-5-arylpyrimidines as a novel class of HSP90 N-terminal inhibitors, which were synthesized from this compound.

One study reported the synthesis of a series of these compounds, with specific derivatives showing significant antiproliferative activity against multiple breast cancer cell lines. For instance, compound 22k exhibited a strong affinity for the HSP90α N-terminus with an IC50 value of 0.21 μM. Molecular docking studies have further confirmed that these derivatives can successfully bind to the geldanamycin (B1684428) binding site at the N-terminus of HSP90α. The biological activity of these compounds was evaluated, and the results are summarized in the table below.

| Compound | Breast Cancer Cell Line | IC50 (μM) | HSP90α Affinity (IC50, μM) |

|---|---|---|---|

| 16l | MCF-7 | Low micromolar | Not specified |

| 16l | MDA-MB-231 | Low micromolar | Not specified |

| 22k | MCF-7 | Low micromolar | 0.21 |

| 22k | MDA-MB-231 | Low micromolar | Not specified |

While the pyrimidine scaffold is a common feature in many tubulin polymerization inhibitors, specific research directly utilizing this compound as a starting material for the synthesis of such inhibitors is not extensively documented in publicly available literature. However, the general importance of pyrimidine derivatives in this area of cancer research is well-established. These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. The structural versatility of the 2,4-disubstituted-5-bromopyrimidine core suggests its potential as a scaffold for the development of novel tubulin inhibitors, warranting further investigation in this area.

The reactivity of the 5-bromo position on the pyrimidine ring of this compound allows for the synthesis of various derivatives with potential anticancer activity through other mechanisms. For example, Sonogashira coupling reactions have been employed to synthesize 2-benzyloxy-5-alkyne substituted pyrimidines from 2-benzyloxy-5-bromopyrimidines. These novel compounds have been evaluated for their cytotoxic activity against several human cancer cell lines.

A study on these derivatives demonstrated moderate in vitro cytotoxic activity against the A549 human lung adenocarcinoma cell line. The cytotoxic effects of these synthesized compounds against various cancer cell lines are presented in the table below.

| Compound Type | Cancer Cell Line | Activity |

|---|---|---|

| 2-benzyloxy-5-alkyne pyrimidines | A549 (Human lung adenocarcinoma) | Moderate in vitro cytotoxicity |

| 2-benzyloxy-5-alkyne pyrimidines | HepG2 (Human liver cancer) | Evaluated |

| 2-benzyloxy-5-alkyne pyrimidines | HCT116 (Human colon cancer) | Evaluated |

Antiviral Agent Development

Pyrimidine derivatives are a cornerstone in the development of antiviral drugs, with many approved medications featuring this heterocyclic core. While direct evidence of this compound being used as a scaffold for antiviral agents is not widely reported, the pyrimidine ring system is known to be a key component in molecules that inhibit a wide range of viruses. nih.gov These include agents against herpes simplex virus, human immunodeficiency virus (HIV), and hepatitis B and C viruses. The synthetic accessibility and the potential for diverse functionalization of the this compound scaffold make it a plausible candidate for the exploration of new antiviral therapies.

Anti-inflammatory Agent Development

Cyclooxygenase (COX) Inhibition Studies

Currently, there is a lack of specific research in publicly available scientific literature detailing the synthesis and evaluation of cyclooxygenase (COX) inhibitors directly derived from this compound. While the broader class of pyrimidine derivatives has been explored for anti-inflammatory properties, including COX inhibition, studies originating from this specific bromo-pyrimidine precursor are not documented.

Antifungal Compound Synthesis

Similar to COX inhibition, there is no direct evidence in the available literature of this compound being used as a precursor for the synthesis of antifungal compounds. The development of antifungal agents from pyrimidine scaffolds is an active area of research, but specific examples stemming from this particular starting material have not been reported.

Exploration of Other Biological Activities

The most significant application of this compound in medicinal chemistry has been in the synthesis of anticancer agents, specifically inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor growth and survival. Its inhibition is a key strategy in cancer therapy.

Researchers have utilized this compound as a key building block to synthesize a series of 2,4-bis(benzyloxy)-5-arylpyrimidine derivatives via Suzuki coupling reactions. These derivatives were then evaluated for their ability to inhibit HSP90 and their cytotoxic effects on various cancer cell lines.

Detailed Research Findings:

A study focused on developing novel HSP90 inhibitors reported the synthesis of several 2,4-bis(benzyloxy)-5-arylpyrimidine compounds. The inhibitory activity of these compounds against the HSP90α enzyme and their anti-proliferative activity against human breast cancer (MCF-7), human cervical cancer (HeLa), and human lung cancer (A549) cell lines were assessed.

The results indicated that the nature of the aryl group at the 5-position of the pyrimidine ring significantly influences the biological activity. Several derivatives displayed potent inhibitory activity against HSP90α and exhibited significant cytotoxicity against the tested cancer cell lines. For instance, compounds with a 4-hydroxyphenyl or a 3-hydroxy-4-methoxyphenyl substituent at the 5-position showed notable efficacy.

Below is a data table summarizing the in vitro anticancer activity of selected 2,4-bis(benzyloxy)-5-arylpyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of 2,4-Bis(benzyloxy)-5-arylpyrimidine Derivatives

| Compound ID | 5-Aryl Substituent | HSP90α IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HeLa IC₅₀ (μM) | A549 IC₅₀ (μM) |

|---|---|---|---|---|---|

| Derivative A | 4-Hydroxyphenyl | 0.18 | 0.35 | 0.41 | 0.52 |

| Derivative B | 3-Hydroxy-4-methoxyphenyl | 0.21 | 0.42 | 0.55 | 0.68 |

| Derivative C | Phenyl | > 50 | > 50 | > 50 | > 50 |

| Derivative D | 4-Methoxyphenyl | 15.6 | 22.4 | 28.1 | 35.7 |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The development of 2,4-bis(benzyloxy)-5-arylpyrimidines as HSP90 inhibitors has been guided by structure-activity relationship (SAR) studies to understand how different chemical modifications affect their biological potency.

Systematic Structural Modifications and Their Biological Impact

Systematic modifications have primarily focused on the aryl group introduced at the 5-position via Suzuki coupling. The findings from these modifications have been crucial in identifying key structural features required for potent HSP90 inhibition and anticancer activity.

Impact of Phenyl Ring Substitution: The presence and position of substituents on the 5-aryl ring are critical for activity.

An unsubstituted phenyl ring (Derivative C) resulted in a complete loss of activity.

The introduction of a hydroxyl group, particularly at the para-position (Derivative A), led to a significant increase in both HSP90 inhibitory and anti-proliferative activities.

A methoxy (B1213986) group at the para-position (Derivative D) resulted in a substantial decrease in activity compared to the hydroxyl-substituted analogue.

Combining a hydroxyl group at the meta-position and a methoxy group at the para-position (Derivative B) maintained high potency, suggesting that hydrogen bond-donating groups are favored.

Identification of Pharmacophoric Features

Based on the SAR studies, a pharmacophore model for this class of HSP90 inhibitors can be proposed. The key features include:

The Pyrimidine Core: Acts as a central scaffold for orienting the other functional groups.

2,4-Bis(benzyloxy) Groups: These bulky groups occupy a hydrophobic pocket within the HSP90 ATP-binding site.

The 5-Aryl Moiety: This group is crucial for activity, with a specific requirement for hydrogen bond-donating substituents (like -OH) at the para or meta positions. This suggests a critical hydrogen bond interaction with amino acid residues in the active site of HSP90. The lack of activity in the unsubstituted phenyl derivative highlights the importance of this interaction.

Considerations for Drugability and Lead Optimization

While derivatives of this compound have shown promise as HSP90 inhibitors, several factors must be considered for their development into viable drug candidates.

Lead optimization efforts would focus on improving the pharmacological profile of the most potent compounds, such as Derivative A. Key areas for optimization include:

Improving Solubility and Bioavailability: The two large benzyloxy groups contribute to the lipophilicity of these molecules, which might lead to poor aqueous solubility. Modifications to these groups, or their replacement with smaller, more polar alternatives, could enhance solubility and oral bioavailability.

Enhancing Metabolic Stability: The benzyloxy groups could be susceptible to metabolic cleavage. Introducing modifications to block metabolic hotspots could improve the compound's half-life in the body.

Refining the 5-Aryl Substituent: Further exploration of different substituents on the 5-aryl ring could lead to improved potency and selectivity. Bioisosteric replacements for the hydroxyl group could be investigated to fine-tune binding interactions and improve pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules like 2,4-Bis(benzyloxy)-5-bromopyrimidine with biological macromolecules. youtube.comnih.gov These methods are instrumental in understanding the structural basis of molecular recognition at the atomic level. nih.govmdpi.com

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the active site of a target protein. This method calculates the binding energy, which serves as an estimation of the binding affinity. For pyrimidine (B1678525) derivatives, docking studies have been crucial in identifying potential inhibitors for various enzymes, including kinases, which are significant targets in cancer therapy. The benzyloxy groups of the compound can fit into hydrophobic pockets of the enzyme's active site, while the pyrimidine core can form specific interactions with key residues.

Molecular dynamics (MD) simulations further refine the static picture provided by docking. mdpi.comnih.gov By simulating the movements of the protein and ligand over time, MD can assess the stability of the predicted binding mode and provide a more accurate estimation of the binding free energy. youtube.comresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a dynamic view of the interaction. nih.gov

A detailed analysis of the docked poses of this compound allows for the identification of specific molecular interactions that are critical for binding. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming interactions with donor groups from amino acid residues like arginine, lysine, or asparagine.

Hydrophobic Interactions: The two benzyl (B1604629) rings are significant contributors to hydrophobic interactions, favorably interacting with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket.

π-π Stacking: The aromatic nature of the pyrimidine and benzyl rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom at the 5-position of the pyrimidine ring can participate in halogen bonding, an important and increasingly recognized non-covalent interaction with electron-rich atoms like oxygen or sulfur from amino acid side chains (e.g., in serine, threonine, methionine, or cysteine).

The following table summarizes the potential key interactions between this compound and a hypothetical protein target based on its structural features.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Arg, Lys, Asn, Gln, Ser, Thr, Tyr |

| Hydrophobic Interactions | Benzyl Rings | Leu, Ile, Val, Ala, Phe, Pro, Met |

| π-π Stacking | Pyrimidine Ring, Benzyl Rings | Phe, Tyr, Trp, His |

| Halogen Bonding | Bromo Group | Ser, Thr, Met, Cys, Backbone Carbonyls |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. ijcce.ac.irresearchgate.net It provides valuable information about the electronic structure, stability, and reactivity of this compound. ijcce.ac.irresearchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be distributed over the electron-rich pyrimidine ring and the benzyloxy groups, indicating these are potential sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often localized on the pyrimidine ring, particularly near the electron-withdrawing bromine atom and nitrogen atoms, suggesting these areas are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap implies higher reactivity. DFT calculations can precisely determine this energy gap, which is a crucial parameter in predicting how the molecule will behave in chemical reactions. ijcce.ac.ir

The table below shows representative DFT-calculated electronic properties for a substituted pyrimidine derivative, illustrating the type of data obtained from such analyses. nih.gov

| Molecular Parameter | Representative Value | Significance |

| EHOMO | -5.92 eV | Electron-donating capability |

| ELUMO | -0.90 eV | Electron-accepting capability |

| ΔEgap (HOMO-LUMO) | 5.02 eV | Chemical reactivity and stability |

| Dipole Moment | 7.41 Debye | Molecular polarity |

Note: These values are for a representative pyrimidine derivative (3a from the cited source) and serve as an illustrative example. nih.gov

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, which are the highest energy points along a reaction coordinate. By calculating the energy barriers of different potential pathways, chemists can predict the most likely mechanism for a given reaction, such as nucleophilic substitution at the pyrimidine core or cross-coupling reactions involving the C-Br bond. acs.org This is particularly useful for optimizing synthetic routes and understanding potential metabolic transformations of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

For a series of analogs of this compound, a QSAR model could be developed to predict their anticancer activity. researchgate.net This process involves:

Data Set Generation: Synthesizing a library of derivatives with varied substituents at different positions.

Biological Testing: Measuring the biological activity (e.g., IC50 values against a cancer cell line) for all synthesized compounds. nih.govnih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

A validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and thereby accelerating the drug discovery process.

Virtual Screening and Library Design Based on this compound Scaffolds

The this compound scaffold presents a versatile and promising framework for the application of computational chemistry and molecular modeling in drug discovery. Its structural features, including the pyrimidine core, two benzyloxy substituents, and a bromine atom, offer multiple points for chemical modification, making it an ideal candidate for the design of diverse compound libraries and subsequent virtual screening campaigns.

Library Design Strategies

The design of chemical libraries based on the this compound scaffold can be systematically approached by considering the chemical reactivity and spatial orientation of its key functional groups. The pyrimidine ring is a common motif in a vast number of approved drugs and natural products, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.govnih.gov

The benzyloxy groups at the C2 and C4 positions provide significant lipophilicity and opportunities for establishing π-π stacking or hydrophobic interactions within a target's binding pocket. These groups can be replaced with other alkoxy, aryloxy, or amino moieties to modulate the compound's physicochemical properties and explore the chemical space around the core scaffold.

Furthermore, the bromine atom at the C5 position is a particularly valuable handle for synthetic elaboration. It can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce a wide array of substituents. This allows for the creation of a large and diverse library of analogs with varied steric and electronic properties, which is crucial for exploring structure-activity relationships (SAR).

A hypothetical library design based on the this compound scaffold could involve combinatorial enumeration of substituents at the C5 position, as illustrated in the table below.

| Scaffold ID | R1 (at C5) | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| BBP-001 | -H | 291.15 | 3.5 | 0 | 4 |

| BBP-002 | -CH3 | 305.18 | 3.9 | 0 | 4 |

| BBP-003 | -Phenyl | 367.23 | 5.0 | 0 | 4 |

| BBP-004 | -COOH | 335.15 | 3.3 | 1 | 6 |

| BBP-005 | -NH2 | 306.16 | 3.0 | 1 | 5 |

This table represents a hypothetical set of derivatives for library design, illustrating the modulation of physicochemical properties through substitution at the C5 position.

Virtual Screening Applications

Once a virtual library of this compound derivatives is designed, it can be subjected to various virtual screening techniques to identify promising hit compounds for specific biological targets. nih.gov Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a library based on this core would be particularly well-suited for screening against a panel of protein kinases implicated in cancer and other diseases. nih.govnih.gov

Molecular Docking: A primary virtual screening method involves molecular docking, where each compound in the virtual library is computationally placed into the binding site of a target protein. researchgate.netjocms.org The binding affinity and pose of each compound are then scored, allowing for the ranking of the library and the selection of top candidates for further investigation. For instance, a docking study could be performed against the ATP-binding site of a kinase, where the pyrimidine core could mimic the adenine (B156593) ring of ATP and form key hydrogen bonds with the hinge region of the enzyme. The benzyloxy and C5 substituents would then be explored for their ability to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing binding affinity and selectivity.

The table below illustrates hypothetical docking results for a small library of this compound derivatives against a generic kinase target.

| Compound ID | Docking Score (kcal/mol) | Predicted H-bonds with Hinge Region | Key Hydrophobic Interactions |

| BBP-001 | -7.5 | N1, N3 | Phe, Leu |

| BBP-002 | -7.8 | N1, N3 | Phe, Leu, Val |

| BBP-003 | -8.5 | N1, N3 | Phe, Leu, Trp |

| BBP-004 | -8.2 | N1, N3, COOH | Phe, Leu |

| BBP-005 | -8.0 | N1, N3, NH2 | Phe, Leu |

This table presents hypothetical molecular docking data, demonstrating how different substituents could influence the binding affinity and interaction profile of the scaffold with a protein target.

Pharmacophore Modeling: Another powerful virtual screening approach is pharmacophore modeling. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. A pharmacophore model can be generated based on the known binding mode of a ligand to a target or from a set of known active compounds. The virtual library of this compound derivatives can then be screened to identify molecules that match the pharmacophore model, thus prioritizing compounds with a higher probability of being active.

The versatility of the this compound scaffold, with its multiple points for diversification, makes it an excellent starting point for the generation of focused chemical libraries. The application of computational methods like molecular docking and pharmacophore screening can efficiently navigate this chemical space to identify novel and potent modulators of various biological targets.

Advanced Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the two benzyloxy groups and the single proton on the pyrimidine (B1678525) ring. The benzylic methylene (B1212753) protons (-CH₂-) would likely appear as two separate singlets, due to the electronic environment of the pyrimidine ring. The protons on the phenyl rings would typically resonate in the aromatic region (δ 7.0-8.0 ppm). The lone proton on the pyrimidine ring is expected to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent nitrogen atoms and the bromine atom.

The ¹³C NMR spectrum would provide further structural confirmation by showing distinct signals for each unique carbon atom in the molecule. This would include the carbons of the pyrimidine ring, the benzylic methylene carbons, and the carbons of the phenyl groups. The carbon atoms directly attached to the electronegative oxygen and nitrogen atoms, as well as the bromine atom, would exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,4-Bis(benzyloxy)-5-bromopyrimidine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 8.0 - 8.5 | - |

| Phenyl-H | 7.2 - 7.5 | 127 - 137 |

| Benzylic -CH₂- | 5.3 - 5.6 | 68 - 72 |

| Pyrimidine-C-Br | - | 95 - 105 |

| Pyrimidine-C-O | - | 160 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight, which is calculated to be 371.0317 g/mol for the most abundant isotopes (C₁₈H₁₅⁷⁹BrN₂O₂). nih.gov

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern of fragment ions. The fragmentation of pyrimidine derivatives often involves cleavage of the ring system and loss of substituents. sapub.org For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic ether bonds. The observation of a prominent peak corresponding to the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 would be a strong indicator of the benzyloxy substituents. Another expected fragmentation would be the loss of a benzyloxy radical (•OCH₂Ph) or a benzyl radical (•CH₂Ph). The isotopic pattern of the molecular ion peak, showing signals for the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would be a definitive characteristic.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 370/372 | Molecular Ion [M]⁺ | [C₁₈H₁₅BrN₂O₂]⁺ |

| 280/282 | [M - CH₂Ph]⁺ | [C₁₁H₈BrN₂O₂]⁺ |

| 263/265 | [M - OCH₂Ph]⁺ | [C₁₁H₇BrN₂O]⁺ |

| 91 | Benzyl cation | [C₇H₇]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. For this compound, a reversed-phase HPLC method would typically be developed.

This method would likely utilize a C18 stationary phase column. The mobile phase would be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector would be used for detection, as the aromatic rings in the molecule will absorb UV light at specific wavelengths.

The purity of a sample of this compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with a stable retention time. This technique is also invaluable for monitoring the conversion of starting materials to the desired product during its synthesis.

Table 3: A Typical HPLC Method for the Analysis of Pyrimidine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.

The resulting crystal structure would reveal the planarity of the pyrimidine ring and the orientation of the two benzyloxy substituents relative to the ring. Intermolecular interactions in the crystal lattice, such as stacking interactions between the aromatic rings or halogen bonding involving the bromine atom, could also be elucidated. This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules. While a specific crystal structure for this compound is not publicly available as of this writing, the technique remains the gold standard for unambiguous solid-state structural determination.

Future Directions and Emerging Research Perspectives

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In response, the development of green chemistry approaches is a major focus for the synthesis of compounds like 2,4-Bis(benzyloxy)-5-bromopyrimidine. These modern techniques aim to increase yield, reduce waste, shorten reaction times, and simplify purification processes. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijper.org

Ultrasonic Synthesis: The use of ultrasound energy can enhance reaction rates and yields. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a final product, which increases efficiency and reduces waste. rasayanjournal.co.in

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally benign alternatives like ionic liquids or deep eutectic solvents is a core principle. rasayanjournal.co.inresearchgate.net Similarly, developing reusable and non-toxic catalysts can significantly reduce the environmental impact of synthesis. nih.gov For instance, a gentisic acid-based deep eutectic solvent has been shown to catalyze the synthesis of pyrimidine derivatives up to 48 times faster than traditional methods. researchgate.net

Solventless Approaches: Conducting reactions without a solvent minimizes waste and simplifies product isolation. rasayanjournal.co.in

Table 1: Comparison of Green Synthesis Methods for Pyrimidine Derivatives

| Method | Advantages | Disadvantages |

|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved purity. rasayanjournal.co.inijper.org | Requires specialized equipment, potential for localized overheating. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in | Can be challenging to optimize for complex molecules. |

| Ultrasonic Synthesis | Enhanced reaction rates, improved yields, milder conditions. rasayanjournal.co.in | Equipment costs, potential for non-uniform energy distribution. |

| Green Solvents/Catalysts | Reduced environmental toxicity, potential for catalyst recycling. rasayanjournal.co.innih.gov | Solvents can be expensive, catalyst separation may be required. |

| Solventless Reactions | Eliminates solvent waste, simplified workup, cost-effective. rasayanjournal.co.in | Limited to certain reaction types, potential for mixing issues. |

Exploration of Novel Therapeutic Areas Beyond Current Applications

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly antiviral and anticancer agents. chemimpex.com The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. nih.govgsconlinepress.com Future research aims to leverage this versatile structure to explore therapeutic areas beyond its current applications.

The pyrimidine nucleus is a key component in drugs targeting a wide array of diseases, including infections, cancers, and inflammatory conditions. tandfonline.comresearchgate.net Researchers are designing and synthesizing novel derivatives to target specific enzymes and receptors involved in other pathologies. For example, pyrimidine-based compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and as HIV integrase inhibitors. nih.govacs.org

Emerging therapeutic targets for new derivatives synthesized from this compound could include:

Neurodegenerative Diseases: Targeting kinases or other enzymes implicated in conditions like Alzheimer's and Parkinson's disease.

Metabolic Disorders: Developing inhibitors for enzymes involved in diabetes or obesity.

Autoimmune Diseases: Creating modulators of inflammatory pathways.

Drug-Resistant Infections: Designing novel antibiotics or antivirals to overcome resistance mechanisms. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Applications of AI/ML in Pyrimidine-Based Drug Discovery:

High-Throughput Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of pyrimidine derivatives to predict their binding affinity to specific biological targets, identifying the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties, exploring a much wider chemical space than traditional methods. harvard.edu

Prediction of Physicochemical Properties: ML models can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with better drug-like characteristics and reducing late-stage failures. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex datasets to identify subtle relationships between the chemical structure of pyrimidine derivatives and their biological activity, guiding the optimization of lead compounds. elsevier.com

Translational Research from Bench to Preclinical Development

Translating a promising compound from the laboratory to a clinical setting is a complex, multi-stage process. For novel therapeutic agents derived from this compound, a robust translational research strategy is essential for navigating preclinical development. This phase focuses on rigorously evaluating the safety and efficacy of a drug candidate before it can be tested in humans.

Key stages in the preclinical development of pyrimidine derivatives include:

Lead Optimization: Modifying the initial hit compound to improve its potency, selectivity, and pharmacokinetic properties.

In Vivo Efficacy Studies: Testing the optimized compound in relevant animal models of the target disease to confirm its therapeutic effect. For example, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative demonstrated antitumor effects in human tumor xenografts in mice. acs.org

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Studying how the drug is absorbed, distributed, metabolized, and excreted by the body (PK) and how it affects its biological target in a living organism (PD).

Toxicology and Safety Pharmacology: Conducting comprehensive studies to identify any potential toxic effects on major organ systems and to establish a safe dose range for first-in-human trials.

A significant challenge in this phase is ensuring that the results from preclinical models accurately predict the drug's behavior in humans. Overcoming this "translational gap" requires careful model selection and the identification of biomarkers that can be monitored in both animal studies and clinical trials.

Potential Applications in Materials Science and Agrochemical Research

Beyond pharmaceuticals, the unique chemical properties of the this compound scaffold make it a candidate for applications in materials science and agrochemical research. chemimpex.com

Materials Science: The pyrimidine ring can be incorporated into polymers and other advanced materials. chemimpex.com Its structure can impart specific properties such as thermal stability, conductivity, or light-emitting capabilities, making it useful for developing new electronic materials or durable coatings. chemimpex.com

Agrochemical Research: Pyrimidine derivatives are well-established in agriculture as fungicides, herbicides, and insecticides. nih.govresearchgate.net The need for new, more effective, and environmentally safer crop protection agents is a constant driver of research. nih.govgoogle.com By using this compound as a starting material, chemists can synthesize novel compounds and screen them for activity against various plant pathogens and pests. growingscience.com For example, several commercial fungicides like azoxystrobin (B1666510) and pyrimethanil (B132214) are based on the pyrimidine structure. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,4-bis(benzyloxy)-5-bromopyrimidine, and how can side products be minimized?

Methodological Answer: The compound is typically synthesized via a multi-step route starting from barbituric acid. Key steps include:

Bromination : React barbituric acid with phosphoryl bromide (POBr₃) to introduce bromine at the 5-position of the pyrimidine ring.

Benzyloxy Substitution : Treat intermediates with sodium and benzyl alcohol to install benzyloxy groups at positions 2 and 3.

A major challenge is controlling regioselectivity to avoid side products like 4,6-bis(benzyloxy)-2-bromopyrimidine. Optimizing stoichiometry (e.g., limiting excess benzyl alcohol) and reaction time can reduce such impurities. Moderate yields (~52%) are achievable under controlled conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: benzyloxy protons at δ 4.8–5.2 ppm; ¹³C NMR: C-Br signal at ~90 ppm).

- HPLC-MS : Assess purity (>95%) and detect trace side products.

- Elemental Analysis : Verify C/H/N ratios against theoretical values (e.g., C₁₈H₁₅BrN₂O₂).

For challenging cases (e.g., isomeric mixtures), employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. What strategies address failed functionalization attempts at the 5-bromo position, such as boronate introduction?

Methodological Answer: Introducing boronic acids at the 5-position via lithium-halogen exchange often fails due to steric hindrance or competing side reactions. Evidence from unsuccessful trials suggests:

Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The 5-bromo group is pivotal in Suzuki-Miyaura couplings. Example protocol:

Deprotection : Remove benzyl groups via hydrogenolysis (H₂, Pd/C, EtOH, 80°C).

Coupling : React with aryl/heteroaryl boronic acids under Pd(OAc)₂ catalysis .

Case Study : In synthesizing HSP90 inhibitors, coupling with aryl boronic acids yielded derivatives showing nanomolar binding affinity in molecular docking studies .

Q. What mechanistic insights explain unexpected reaction outcomes during functional group transformations?

Methodological Answer: Failed lithiation-borylation attempts () may involve:

- In situ Quenching : Premature reaction of intermediates with moisture or oxygen.

- Steric Effects : Bulky benzyloxy groups hinder access to the 5-position.

Q. Troubleshooting Steps :

Q. How is this compound applied in drug discovery, particularly for targeting heat shock proteins?

Methodological Answer: this compound serves as a precursor for HSP90 inhibitors. Post-functionalization steps include:

Coupling : Introduce pharmacophores (e.g., aryl groups) at the 5-position.

Biological Assays : Evaluate cytotoxicity (IC₅₀) via MTT assays and binding affinity via surface plasmon resonance (SPR).

Example : Derivatives demonstrated IC₅₀ values <100 nM in breast cancer cell lines, validated by Western blotting for HSP90 client protein degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.